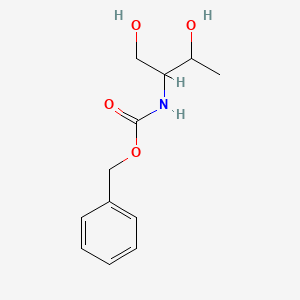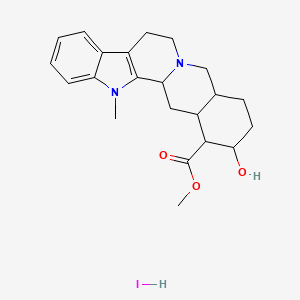![molecular formula C22H29N3O5 B12291759 cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)
cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor. The linear peptide is then cyclized through a head-to-tail cyclization reaction, often facilitated by coupling agents such as HATU or EDCI in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent such as DMF or DCM at room temperature.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The cyclization step is optimized to achieve high yields and purity. Purification is typically done using high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product as a solid powder.
化学反応の分析
Types of Reactions
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] can undergo various chemical reactions, including:
Oxidation: The dehydroalanine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced to form linear peptides.
Substitution: The phenyl groups on norvaline can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the dehydroalanine residue.
Reduction: Linear peptides with reduced peptide bonds.
Substitution: Substituted phenyl derivatives on the norvaline residue.
科学的研究の応用
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
作用機序
The mechanism of action of cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] involves its interaction with specific molecular targets. The cyclic structure allows it to bind to enzymes and receptors with high affinity. The phenyl groups on norvaline and the dehydroalanine residue play crucial roles in its binding interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Cyclo(D-Ala-Val): Another cyclic peptide with similar structural features but different amino acid composition.
Cyclo(D-Ala-D-Ala): Known for its role in bacterial cell wall synthesis.
Cyclo(Δ-Ala-L-Val): A diketopiperazine with antimicrobial properties.
Uniqueness
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] is unique due to its specific combination of amino acids and the presence of phenyl groups on norvaline. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications.
特性
分子式 |
C22H29N3O5 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
3-methyl-6-methylidene-9-(3-phenylpropyl)-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H29N3O5/c1-13(2)18-21(28)25-17(12-8-11-16-9-6-5-7-10-16)20(27)23-14(3)19(26)24-15(4)22(29)30-18/h5-7,9-10,13,15,17-18H,3,8,11-12H2,1-2,4H3,(H,23,27)(H,24,26)(H,25,28) |
InChIキー |
STNGYOBVEDNUSB-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)


![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)

![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)
![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
